molecular formula C9H17NO3 B12982875 Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate

Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate

Cat. No.: B12982875
M. Wt: 187.24 g/mol
InChI Key: BQHLKQZNJCKPOM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is a chiral compound that features a tetrahydropyran ring, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitrile group using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active form of the compound. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)butanoate: Similar structure but with an additional carbon in the side chain.

    Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)acetate: Similar structure but with a shorter side chain.

Uniqueness

Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its tetrahydropyran ring provides rigidity and influences its interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(oxan-4-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1

InChI Key

BQHLKQZNJCKPOM-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1CCOCC1)N

Canonical SMILES

COC(=O)C(CC1CCOCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.